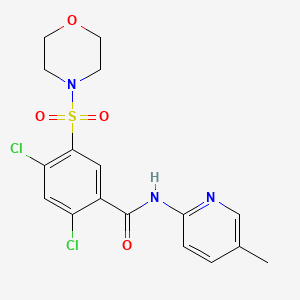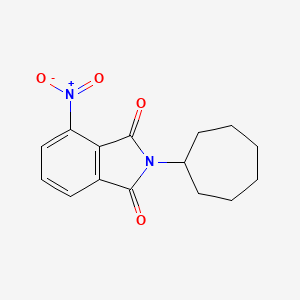
2,4-dichloro-N-(5-methylpyridin-2-yl)-5-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-(5-METHYL-2-PYRIDYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(5-METHYL-2-PYRIDYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multiple steps, including the chlorination of a benzamide precursor, followed by the introduction of the pyridyl and morpholinosulfonyl groups. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl or morpholinosulfonyl groups.
Reduction: Reduction reactions could target the chlorinated benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated positions on the benzamide ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzamides, pyridyl derivatives, and sulfonyl compounds.
Scientific Research Applications
2,4-DICHLORO-N-(5-METHYL-2-PYRIDYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic effects or as a lead compound in drug development.
Industry: Used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: A simpler analog with similar chlorinated benzamide structure.
N-(5-Methyl-2-pyridyl)benzamide: Lacks the morpholinosulfonyl group but shares the pyridylbenzamide core.
5-(Morpholinosulfonyl)benzamide: Contains the morpholinosulfonyl group but lacks the pyridyl substitution.
Uniqueness
2,4-DICHLORO-N-(5-METHYL-2-PYRIDYL)-5-(MORPHOLINOSULFONYL)BENZAMIDE is unique due to the combination of its chlorinated benzamide core, pyridyl substitution, and morpholinosulfonyl group, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17Cl2N3O4S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(5-methylpyridin-2-yl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-11-2-3-16(20-10-11)21-17(23)12-8-15(14(19)9-13(12)18)27(24,25)22-4-6-26-7-5-22/h2-3,8-10H,4-7H2,1H3,(H,20,21,23) |
InChI Key |
FTPLHQVNFQCOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10954672.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10954678.png)


![1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B10954684.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954697.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954706.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10954708.png)

![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10954714.png)
![Butan-2-yl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10954717.png)
![Ethyl 2-[(cyclopropylcarbonyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10954720.png)
![4-methoxy-3-[(3-methylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzamide](/img/structure/B10954724.png)
![2-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10954730.png)
